Conformational Mimicry of Morpholine in Kinase Hinge Binding: 3-Oxabicyclo[4.1.0]heptane vs. Morpholine
The 3-oxabicyclo[4.1.0]heptane scaffold—the core framework of the target compound—has been validated as a non-nitrogen containing morpholine isostere that retains the critical coplanar conformation required for kinase hinge binding [1]. Computational conformational analysis and X-ray crystallography of compound 29b (mTOR Ki = 19 nM) demonstrated that the oxabicyclo[4.1.0]heptane oxygen forms a key hydrogen bond with the hinge region Val2240 residue while the scaffold adopts a coplanar orientation with the adjacent pyrazolopyrimidine core [1].
| Evidence Dimension | Kinase hinge-binding conformation (coplanarity with aromatic core) and mTOR inhibitory potency |
|---|---|
| Target Compound Data | 3-Oxabicyclo[4.1.0]heptane-containing inhibitor 29b: mTOR Ki = 19 nM; adopts coplanar conformation confirmed by X-ray crystallography (PDB deposition) |
| Comparator Or Baseline | Morpholine-containing analog: mTOR Ki not reported for direct matched pair; morpholine scaffold established as privileged pharmacophore for PI3K/PIKK inhibition |
| Quantified Difference | Retains morpholine-like coplanar conformation and hydrogen-bonding capability while eliminating the nitrogen atom structural alert associated with aniline-like moieties |
| Conditions | mTOR kinase inhibition assay; X-ray crystallography of compound bound to mTOR kinase domain |
Why This Matters
This demonstrates scaffold-level conformational validation supporting procurement for kinase inhibitor programs where nitrogen-containing heterocycles raise toxicity or metabolic liability concerns.
- [1] Hobbs H, Bravi G, Campbell I, et al. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. J Med Chem. 2019;62(15):6974-6991. View Source
